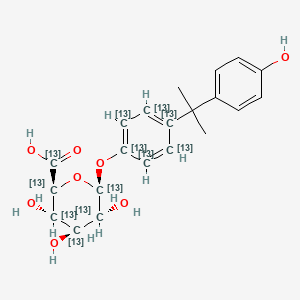
Bisphenol A-13C12 |A-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisphenol A-13C12 |A-D-Glucuronide is a stable isotope-labeled compound derived from Bisphenol A. It is used primarily in scientific research to trace and study the metabolic pathways and interactions of Bisphenol A within biological systems. The compound is labeled with carbon-13 isotopes, which makes it particularly useful in mass spectrometry and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A-13C12 |A-D-Glucuronide involves the incorporation of carbon-13 isotopes into the Bisphenol A molecule. This is typically achieved through a series of chemical reactions that replace the carbon atoms in Bisphenol A with carbon-13 isotopes. The glucuronidation process involves the conjugation of Bisphenol A-13C12 with glucuronic acid, facilitated by enzymes or chemical catalysts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of carbon-13 isotopes and the efficient conjugation with glucuronic acid. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted into various oxidized metabolites.
Reduction: The compound can also participate in reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, resulting in different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as glucuronosyltransferases for glucuronidation.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for studying its metabolic pathways and interactions.
科学的研究の応用
Bisphenol A-13C12 |A-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study the behavior and interactions of Bisphenol A in different environments.
Biology: Employed in biological studies to investigate the metabolic pathways and effects of Bisphenol A in living organisms.
Medicine: Utilized in medical research to understand the pharmacokinetics and toxicology of Bisphenol A.
Industry: Applied in industrial research to develop safer and more efficient methods for the production and use of Bisphenol A and its derivatives.
作用機序
The mechanism of action of Bisphenol A-13C12 |A-D-Glucuronide involves its interaction with various enzymes and receptors within biological systems. The compound is metabolized by enzymes such as glucuronosyltransferases, which facilitate its conjugation with glucuronic acid. This process helps in the detoxification and excretion of Bisphenol A from the body. The labeled carbon-13 isotopes allow researchers to trace and study these metabolic pathways in detail.
類似化合物との比較
Bisphenol A-13C12: A stable isotope-labeled version of Bisphenol A without the glucuronide conjugation.
Bisphenol A-d16: A deuterium-labeled version of Bisphenol A.
Bisphenol A sulfate: A sulfate conjugate of Bisphenol A.
Uniqueness: Bisphenol A-13C12 |A-D-Glucuronide is unique due to its dual labeling with carbon-13 isotopes and glucuronic acid conjugation. This combination allows for detailed tracing and analysis of both the parent compound and its metabolites in biological systems, providing comprehensive insights into the metabolic fate and interactions of Bisphenol A.
特性
分子式 |
C21H24O8 |
|---|---|
分子量 |
416.32 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxy(2,3,4,5,6-13C5)oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i5+1,6+1,9+1,10+1,12+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1 |
InChIキー |
KHZOXXYQSBJDHB-NRHCWZSMSA-N |
異性体SMILES |
CC(C)(C1=CC=C(C=C1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[13C@H]3[13C@@H]([13C@H]([13C@@H]([13C@H](O3)[13C](=O)O)O)O)O |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)
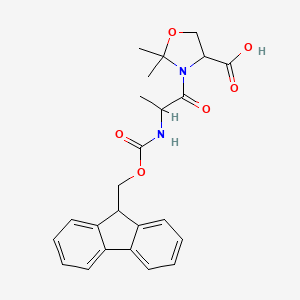
![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)
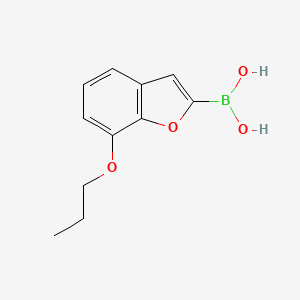
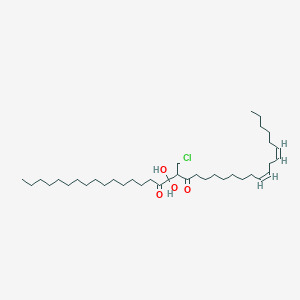
![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)
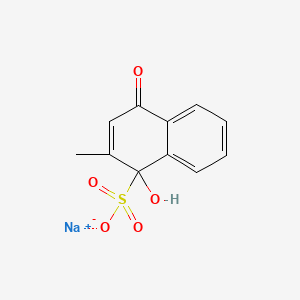
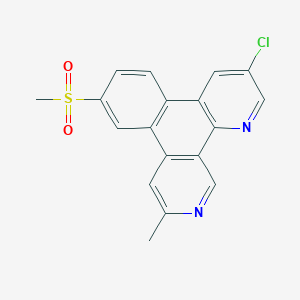
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
